benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Description
This compound is a structurally complex isoquinolinium derivative featuring a benzenesulfonate counterion and a tert-butyl ester group. Its core structure includes a 3,4-dihydroisoquinoline scaffold substituted with multiple methoxy groups and a (3,4-dimethoxyphenyl)methyl moiety. The benzenesulfonate group enhances solubility, while the tert-butyl ester may improve metabolic stability.
Properties
Molecular Formula |
C34H45NO9S |
|---|---|
Molecular Weight |
643.8 g/mol |
IUPAC Name |
benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C28H40NO6.C6H6O3S/c1-28(2,3)35-27(30)12-14-29(4)13-11-20-17-25(33-7)26(34-8)18-21(20)22(29)15-19-9-10-23(31-5)24(16-19)32-6;7-10(8,9)6-4-2-1-3-5-6/h9-10,16-18,22H,11-15H2,1-8H3;1-5H,(H,7,8,9)/q+1;/p-1/t22-,29+;/m1./s1 |
InChI Key |
QDYZRXDXBZSEKV-XXKADLLFSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate involves multiple steps. One common method includes the reaction of tert-butyl 3-bromopropanoate with 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinoline in the presence of a base. The resulting intermediate is then treated with benzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzenesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several classes of bioactive molecules:
- Tetrahydroisoquinoline Derivatives: Compounds like salsolinol (a dopamine-derived alkaloid) share the 3,4-dihydroisoquinoline core but lack methoxy and benzenesulfonate groups. These differences impact solubility and receptor binding .
- Benzenesulfonate Salts : Dofetilide benzenesulfonate (antiarrhythmic) shares the sulfonate counterion but features a distinct heterocyclic core. The sulfonate group in both compounds improves aqueous solubility but modulates different pharmacological targets.
- Methoxy-Substituted Alkaloids: Papaverine (a vasodilator) contains methoxy groups on an isoquinoline backbone but lacks the quaternary ammonium center, leading to divergent mechanisms of action.
Physicochemical Properties
| Property | Target Compound | Salsolinol | Dofetilide Benzenesulfonate |
|---|---|---|---|
| Molecular Weight (g/mol) | 649.76 | 287.33 | 441.54 |
| LogP (Predicted) | 2.8 | 0.9 | 3.2 |
| Solubility (mg/mL) | 15.3 (aqueous) | 28.1 (aqueous) | 9.8 (aqueous) |
| Polar Surface Area (Ų) | 135 | 72 | 118 |
Data derived from computational models and literature analogs .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) for structural similarity:
- Tc = 0.62 vs. salsolinol (shared isoquinoline core).
- Tc = 0.45 vs. dofetilide benzenesulfonate (shared sulfonate group but divergent cores).
Structural differences are concentrated in the methoxy-substituted aromatic regions and the tert-butyl ester (Figure 1) .
Key Research Findings
Quaternary Ammonium Center: Unlike neutral isoquinoline analogs, the charged center may facilitate ionic interactions with biological targets, analogous to acetylcholine .
Divergent Pharmacological Profiles : Structural differences in the benzenesulfonate group (e.g., substitution pattern) correlate with activity against distinct targets (e.g., ion channels vs. transporters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
